7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a catalyst. For instance, the preparation of 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one involves the use of bromobenzoyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its anti-inflammatory and other therapeutic properties.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-(4-Bromobenzoyl)-1,3-dihydro-2H-indol-2-one: A similar compound with a bromine atom in place of a hydrogen atom.
2H-Indol-2-one, 1,3-dihydro-: Another indole derivative with similar structural features.
Uniqueness
7-Benzoyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of the benzoyl group
Properties
CAS No. |
61941-51-3 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-benzoyl-3,3-dimethyl-1H-indol-2-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)13-10-6-9-12(14(13)18-16(17)20)15(19)11-7-4-3-5-8-11/h3-10H,1-2H3,(H,18,20) |
InChI Key |
KVKAJSQQFWGCTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC(=C2NC1=O)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.